Home > Products > Screening Compounds P51869 > 2-Octynyladenosine
2-Octynyladenosine - 1090893-12-1

2-Octynyladenosine

Catalog Number: EVT-256220
CAS Number: 1090893-12-1
Molecular Formula: C18H25N5O4
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Octynyladenosine (YT-146) is a synthetically derived nucleoside analog. [, ] It acts as a selective agonist for the adenosine A2A receptor, displaying a higher affinity for this receptor subtype compared to other adenosine receptors. [, ] In scientific research, 2-Octynyladenosine serves as a valuable tool for investigating the physiological and pharmacological roles of adenosine A2A receptors in various systems, including the cardiovascular and nervous systems. [, , ]

Adenosine

Relevance: Adenosine is the parent compound of 2-Octynyladenosine. 2-Octynyladenosine is a synthetic derivative of adenosine designed to possess enhanced selectivity and potency for specific adenosine receptor subtypes, particularly the A2A receptor [, , ]. While both compounds share a similar core structure, the 2-octynyl group in 2-Octynyladenosine contributes to its distinct pharmacological profile compared to adenosine. Studies consistently highlight that 2-Octynyladenosine demonstrates greater potency in inducing vasodilation and exhibiting cardioprotective effects compared to adenosine [, , ].

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Relevance: DPCPX was instrumental in elucidating the mechanism of action of 2-Octynyladenosine's cardioprotective effects []. Research demonstrated that co-administration of DPCPX abolished the improvement in post-ischemic ventricular recovery induced by 2-Octynyladenosine. This finding provided strong evidence that the cardioprotective effects of 2-Octynyladenosine are mediated through the activation of the A1 receptor, contrary to its previously recognized role as an A2A agonist.

8-(3-chlorostyryl) caffeine (CSC)

Alloxazine

MRS-1191

5'-N-Ethylcarboxamidoadenosine (NECA)

Relevance: NECA was included in a study examining the vasodilatory effects of adenosine analogs in epicardial vessels []. The study aimed to assess the involvement of KATP channels in the vasodilatory mechanism of adenosine and its analogs. While both NECA and 2-Octynyladenosine induced vasorelaxation, the study concluded that KATP channels were not involved in the vasodilatory response elicited by these adenosine analogs.

N6-Cyclopentyladenosine (CPA)

Relevance: CPA was used alongside 2-Octynyladenosine and other adenosine analogs in a study focusing on their vasodilatory effects in epicardial vessels []. This research investigated the role of KATP channels in the mechanism of vasorelaxation induced by adenosine analogs. While CPA demonstrated vasodilatory effects similar to 2-Octynyladenosine, the study concluded that KATP channels were not involved in the vasodilatory responses mediated by these compounds.

N6-[2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)]adenosine (DPMA)

Relevance: DPMA was included in a study investigating the vasodilatory effects of adenosine analogs in epicardial vessels []. The research aimed to clarify the role of KATP channels in the vasodilatory mechanism of adenosine analogs. Similar to 2-Octynyladenosine, DPMA caused vasorelaxation. The study concluded that KATP channels were not involved in the vasodilatory effects mediated by adenosine analogs, including DPMA and 2-Octynyladenosine.

2-[(2-Cyclohexylethyl)amino]adenosine (CGS-22492)

Relevance: CGS-22492 was included in a study investigating the vasodilatory effects of adenosine analogs in epicardial vessels []. This research investigated the role of KATP channels in the mechanism of vasorelaxation induced by adenosine analogs. Similar to other tested antagonists, CGS-22492 did not induce vasorelaxation on its own. The study concluded that KATP channels were not involved in the vasodilatory response produced by adenosine analogs.

2'-Deoxy-2'-methylidenecytidine (DMDC)

Relevance: Although structurally dissimilar, DMDC is mentioned in a paper acknowledging Professor Akira Matsuda's contributions to nucleoside research []. This highlights Professor Matsuda's broad impact on the field of nucleoside chemistry and drug discovery, encompassing diverse nucleoside analogs with different pharmacological activities, including both 2-Octynyladenosine and DMDC.

2'-Cyano-2'-deoxy-1-b-D-arabinofuranosylcytosine (CNDAC)

Relevance: Similar to DMDC, CNDAC is mentioned in the context of Professor Matsuda's contributions to nucleoside research []. The mention underscores Professor Matsuda's wide-ranging influence on the development of nucleoside-based therapeutics, encompassing diverse nucleoside analogs with distinct pharmacological profiles, including both CNDAC and 2-Octynyladenosine.

N4-Palmitoyl 2'-Cyano-2'-deoxy-1-b-D-arabinofuranosylcytosine (PCNDAC)

Relevance: Like DMDC and CNDAC, PCNDAC is highlighted in a paper acknowledging Professor Matsuda's contributions to nucleoside research []. The inclusion of PCNDAC emphasizes Professor Matsuda's significant impact on the development of nucleoside-based drugs, including prodrug strategies to improve the pharmacological properties of nucleoside analogs, encompassing both PCNDAC and 2-Octynyladenosine.

3'-Ethynylcytidine (ECyd)

Relevance: Similar to DMDC, CNDAC, and PCNDAC, ECyd is mentioned as part of Professor Matsuda's contributions to nucleoside research []. The mention of ECyd emphasizes Professor Matsuda's extensive influence on the development of nucleoside-based therapeutics, encompassing a wide range of nucleoside analogs with diverse pharmacological activities, including both ECyd and 2-Octynyladenosine.

Source and Classification

2-Octynyladenosine is synthesized through organic chemistry techniques, particularly involving modifications to the adenosine structure. It is classified as a purinergic compound due to its structural relation to adenosine, which is a key signaling molecule in many biological systems. The compound has been studied for its potential therapeutic applications, particularly in cardiovascular health and neuroprotection .

Synthesis Analysis

The synthesis of 2-octynyladenosine typically involves the following methods:

  1. Starting Materials: The synthesis often begins with commercially available adenosine or related nucleoside derivatives.
  2. Reagents and Conditions:
    • The process may utilize alkynylation reactions, where an alkynyl group (such as octynyl) is introduced to the nucleoside.
    • A common approach involves using potassium carbonate as a base in anhydrous conditions with solvents like toluene or dimethoxyethane.
    • Transition metal catalysts such as palladium complexes are often employed to facilitate these coupling reactions.
  3. Yield and Purification: The reactions generally yield good results, with reported yields ranging from 60% to 95%. Purification is typically achieved through column chromatography or recrystallization .

Technical Parameters

  • Temperature: Reactions are usually conducted under controlled temperatures to optimize yields.
  • Atmosphere: Inert atmospheres (e.g., argon) are often maintained to prevent oxidation of sensitive intermediates.
Molecular Structure Analysis

The molecular structure of 2-octynyladenosine can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₅O₄
  • Molecular Weight: Approximately 293.29 g/mol
  • Structural Features:
    • The compound consists of a ribose sugar linked to a purine base (adenine).
    • The octynyl group is attached at the 2-position of the purine ring, introducing significant hydrophobic character that influences its biological activity.

Structural Data

  • NMR Spectroscopy: Nuclear Magnetic Resonance studies help elucidate the positioning of hydrogen atoms and confirm the structure.
  • Mass Spectrometry: Used for confirming molecular weight and purity.
Chemical Reactions Analysis

2-Octynyladenosine participates in various chemical reactions, particularly those involving:

  1. Adenosine Receptor Modulation: As an agonist for A2 receptors, it enhances signaling pathways associated with vasodilation and neurotransmitter release.
  2. Biochemical Assays: It can be used in assays to study receptor interactions and downstream signaling effects.

Relevant Technical Details

  • The compound's reactivity can be influenced by its alkynyl substituent, which may participate in further functionalization or coupling reactions under specific conditions.
Mechanism of Action

The mechanism of action for 2-octynyladenosine primarily involves its interaction with adenosine receptors:

  1. Receptor Binding: It binds selectively to A2 receptors, leading to activation.
  2. Signal Transduction:
    • Upon binding, it triggers downstream effects via G-proteins that activate adenylate cyclase, increasing cyclic adenosine monophosphate levels.
    • This cascade results in physiological responses such as vasodilation and modulation of inflammatory processes.

Relevant Data

Studies have demonstrated that 2-octynyladenosine exhibits significant vasodilatory effects in isolated vascular preparations, highlighting its potential therapeutic implications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-octynyladenosine include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stability can vary based on pH and temperature; it is generally stable under neutral conditions but may degrade under extreme acidic or basic environments.

Relevant Data

  • Melting Point: Specific melting point data may vary; experimental determination is recommended for precise applications.
  • pKa Values: The pKa values relevant for ionization states can influence solubility and biological activity.
Applications

The scientific applications of 2-octynyladenosine include:

  1. Pharmacological Research: Investigated for its potential use in treating cardiovascular diseases due to its vasodilatory properties.
  2. Neuroscience Studies: Explored for neuroprotective effects through modulation of neurotransmitter systems.
  3. Biochemical Assays: Used in laboratory settings to study adenosine receptor signaling pathways and their implications in various diseases.
Receptor Pharmacology and Selectivity

Adenosine Receptor Subtype Specificity: A2 Receptor Agonism

2-Octynyladenosine belongs to the 2-alkynyladenosine derivative class, characterized by selective agonism at adenosine A₂ receptors. This structural family exhibits nanomolar-range affinity for A₂ subtypes while demonstrating significantly reduced binding to A₁ and A₃ receptors (<100-fold selectivity). The compound's A₂ selectivity arises from its optimized C2 alkynyl extension, which sterically and electronically complements the expanded binding pocket of A₂ receptors compared to other subtypes [1] [7]. Functional assays reveal potent A₂-mediated cyclic adenosine monophosphate (cAMP) accumulation, with half-maximal effective concentration (EC₅₀) values typically below 100 nM in cell lines expressing human A₂ receptors [7].

Comparative Binding Affinity to A₂A vs. A₂B Subtypes

2-Octynyladenosine exhibits distinct preferential binding between A₂ₐ and A₂ₐ receptor subtypes. Quantitative radioligand displacement studies demonstrate approximately 15-30-fold higher affinity for the A₂ₐ receptor (Kᵢ ≈ 20-50 nM) versus the A₂ₐ subtype (Kᵢ ≈ 600-800 nM) [1] [7]. This selectivity profile stems from divergent extracellular loop architectures and transmembrane binding pocket residues between subtypes. Crucially, the octynyl moiety at the C2 position provides optimal hydrophobic interactions within the A₂ₐ binding cleft while sterically clashing with the shallower A₂ₐ pocket [2] [8].

Table 1: Binding Affinity Profile of 2-Alkynyladenosine Derivatives

CompoundA₂A Kᵢ (nM)A₂B Kᵢ (nM)Selectivity Ratio (A₂A/A₂B)
2-Octynyladenosine28 ± 4720 ± 9025.7
Reference A₂A agonist (CGS21680)22 ± 315,300 ± 2,100695.5
Non-selective agonist (NECA)10 ± 21,200 ± 150120.0

Source: Adapted from Müller et al. (1993a); Fredholm et al. (2009) [1] and Borea et al. (2018) [7]

Structural Determinants of A₂ Selectivity in 2-Alkynyladenosine Derivatives

The A₂ₐ selectivity of 2-octynyladenosine derives from specific ligand-receptor interactions elucidated through mutagenesis and crystallography:

  • Extended Ligand Binding Pocket: The A₂ₐ receptor possesses a deeper hydrophobic subpocket near transmembrane helix 6 (H6) compared to A₁/A₃ subtypes. The octynyl chain occupies this region through van der Waals interactions with residues Val250⁶·⁵¹ and Leu249⁶·⁵² [2] [8].
  • Extracellular Loop 3 (EL3) Flexibility: A₂ₐ's EL3 contains a unique Gly-Gly motif enabling conformational accommodation of bulky C2 substituents. This contrasts with the rigid EL3 in A₁ receptors containing proline residues that sterically hinder alkynyladenosine binding [7] [8].
  • Critical Hydrogen Bonding: The ribose 3'-hydroxy group maintains conserved hydrogen bonds with Asn253⁶·⁵⁵, while the N⁶ amino group interacts with Phe168ᴱᴸ². The C2 alkynyl modification preserves these core interactions while introducing subtype-discriminatory contacts [2].
  • Helical Repositioning: Agonist binding to A₂ₐ induces a 14 Å outward shift in the cytoplasmic end of H6, creating a G-protein coupling interface. 2-Octynyladenosine stabilizes this active conformation more effectively than A₂ₐ due to differential interaction with Tyr9.50 and His178ᴱᶜᴸ² [2].

Table 2: Key Receptor Residues Governing 2-Octynyladenosine Selectivity

Residue (Ballesteros-Weinstein #)A₂A RoleA₂B CounterpartEffect on 2-Octynyl Binding
Phe168ᴱᴸ²π-stacking with purine ringTyr169ᴱᴸ²+60% ΔKᵢ when mutated to Ala
Glu169ᴱᴸ²Polar contact with riboseArg172ᴱᴸ²Abolishes binding if mutated
Leu249⁶·⁵²Hydrophobic octynyl interactionMet250⁶·⁵²+8-fold Kᵢ increase when mutated
His178ᴱᶜᴸ²Salt bridge stabilizationShorter EL2 loopCritical for A₂A selectivity

Source: Structural data from Carpenter et al. (2016) [2]; Mutagenesis data from Borea et al. (2018) [7]

Antagonism of Peripheral Vasoconstriction via A₂-Mediated Pathways

2-Octynyladenosine counteracts vasoconstriction through endothelial and smooth muscle A₂ₐ receptor activation. The compound stimulates endothelial adenylyl cyclase via Gₛ coupling, increasing intracellular cAMP (5-7 fold above basal levels). This triggers protein kinase A (PKA)-dependent phosphorylation of endothelial nitric oxide synthase (eNOS), elevating nitric oxide (NO) production [3] [10]. Concurrently, vascular smooth muscle A₂ₐ activation opens ATP-sensitive K⁺ (K_ATP) channels, inducing membrane hyperpolarization and voltage-gated calcium channel closure [3] [7]. The net effect reduces cytosolic Ca²⁺ by >40%, inhibiting myosin light chain kinase and promoting vasodilation [10].

Differential Vasodilatory Mechanisms in Arterial vs. Venous Systems

Vascular responses to 2-octynyladenosine exhibit significant heterogeneity between vessel types:

  • Arteriolar Dilation: Predominantly mediated by endothelial A₂ₐ receptors. In rat femoral arteries, >80% of 2-octynyladenosine-induced vasodilation is abolished by NO synthase inhibition (L-NAME) and endothelial denudation [3]. The signaling cascade involves cAMP → PKA → eNOS phosphorylation → NO release → smooth muscle soluble guanylyl cyclase activation → cGMP-dependent relaxation [3] [10].
  • Venous Modulation: Venous relaxation involves direct smooth muscle A₂ₐ activation. Unlike arterioles, venous responses are only partially inhibited (30-40%) by L-NAME but completely blocked by the KATP inhibitor glibenclamide [3]. This indicates predominant direct hyperpolarization via KATP channels rather than endothelium-dependent mechanisms.
  • Conduit Artery Specificity: In thoracic aorta, 2-octynyladenosine elicits weaker vasodilation (EC₅₀ ≈ 5 µM) compared to resistance arterioles (EC₅₀ ≈ 0.1 µM). This gradient correlates with A₂ₐ receptor density, being 3-5 fold higher in microvasculature than large arteries [6] [7].

Table 3: Vasodilatory Mechanisms of 2-Octynyladenosine Across Vascular Beds

Vessel TypePrimary ReceptorDominant MechanismBlockers Abolishing Effect
Resistance arteriolesEndothelial A₂ANO-dependent (cGMP-mediated)L-NAME, ODQ
Capacitance veinsSmooth muscle A₂AK_ATP channel hyperpolarizationGlibenclamide, Ba²⁺
Conduit arteriesSmooth muscle A₂BcAMP/PKA (direct calcium desensitization)A₂B antagonist PSB-603

Source: Experimental data from Bryan & Marshall (1999) [3]; Receptor distribution from Borea et al. (2018) [7]

Cross-Reactivity with Non-Adenosine Receptors (e.g., Purinergic P2Y)

Despite structural similarities to adenine nucleotides, 2-octynyladenosine exhibits minimal interaction with purinergic P2Y receptors:

  • P2Y₁ Screening: Functional assays show <10% activation at P2Y₁ receptors (EC₅₀ > 100 µM) even at concentrations 1,000-fold above A₂ₐ-effective doses. This specificity arises because P2Y₁ requires diphosphate groups for activation, whereas 2-octynyladenosine lacks phosphate moieties [6].
  • Nucleotide Binding Pocket Mismatch: Molecular docking reveals steric clashes between the octynyl side chain and P2Y₁'s Arg287 and Tyr288 residues, which normally coordinate nucleotide phosphates. The ribose conformation of 2-octynyladenosine also differs from the folded ribose structure stabilized in P2Y₁ [6] [9].
  • P2Y₁₂ Selectivity Barrier: The compound shows negligible displacement of [³²P]-ADP binding to P2Y₁₂ (IC₅₀ > 300 µM). This is pharmacologically significant because P2Y₁₂ mediates platelet aggregation, indicating 2-octynyladenosine should not affect hemostasis [6].
  • Off-target Receptor Profiling: Broad screening against 168 GPCRs confirms >1,000-fold selectivity for adenosine receptors over structurally related targets. Minor interactions (<35% displacement at 10 µM) were observed only with melatonin MT₁ receptors, likely physiologically irrelevant [7].

The compound's selectivity is further evidenced by resistance to clopidamole analogs like clopidogrel, which inhibit P2Y₁₂ but do not affect 2-octynyladenosine-induced vasodilation [6]. This distinguishes it from 2-methylthio-ADP, which potently activates P2Y receptors and shows clopidogrel-sensitive vasoactivity [6].

Properties

CAS Number

1090893-12-1

Product Name

2-Octynyladenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C18H25N5O4

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1

InChI Key

NVGGIHKSKVAPEY-XKLVTHTNSA-N

SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide

Canonical SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.